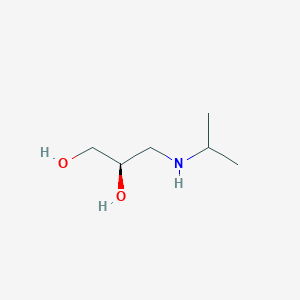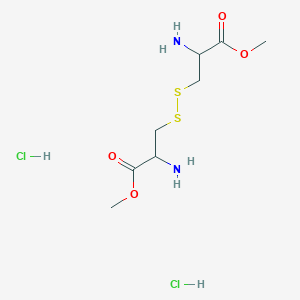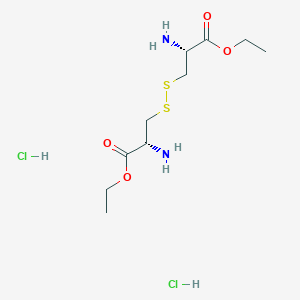
L-胱氨酸二萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-cystine di-2-naphthylamide is an L-cysteine derivative that is the amide obtained by formal condensation of the carboxy groups of L-cystine with the amino groups from two molecules of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, a L-cysteine derivative, an amino acid amide, an organic disulfide and a dicarboxylic acid diamide. It derives from a L-cystine.
科学研究应用
抑制 L-胱氨酸结晶
L-胱氨酸二萘酰胺已被证明可以抑制 l-胱氨酸结晶,这在胱氨酸尿症的研究中具有重要意义,胱氨酸尿症是一种以尿液中胱氨酸含量过高导致结石形成为特征的疾病 .
胱氨酸氨基肽酶(催产素酶)的底物
该化合物作为胱氨酸氨基肽酶的底物,也称为催产素酶,这种酶在催产素和血管加压素的代谢中起作用 .
测量妊娠期和肝脏疾病中的酶活性
它被用作底物来测量妊娠期和肝脏疾病期间血清中胱氨酸氨基肽酶的活性,有助于了解这些情况下的酶活性变化 .
生化研究和检测
L-胱氨酸二萘酰胺被用于各种生化检测中,以研究不同组织中的酶动力学和功能,为细胞过程提供见解 .
药代动力学研究
生化分析
Biochemical Properties
L-Cystine-di-2-naphthylamide interacts with enzymes such as cystyl aminopeptidase (oxytocinase) . The nature of these interactions involves the compound serving as a substrate for the enzyme, facilitating biochemical reactions.
Molecular Mechanism
It is known to serve as a substrate for the enzyme cystyl aminopeptidase (oxytocinase)
属性
CAS 编号 |
1259-69-4 |
|---|---|
分子式 |
C26H26N4O2S2 |
分子量 |
490.6 g/mol |
IUPAC 名称 |
2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32)/t23-,24?/m0/s1 |
InChI 键 |
REEVAJUPLLWYBH-UXMRNZNESA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |
Key on ui other cas no. |
4708-24-1 1259-69-4 |
Pictograms |
Health Hazard |
同义词 |
L-Cystine-di-2-naphthylamide; ST085496; 1259-69-4; Cystine-di-beta-naphthylamide; AC1O3LDJ; C9005_SIGMA; L-Cystinedi-|A-naphthylamide; Propanamide,3,3'-dithiobis[2-amino-N-2-naphthalenyl-,(2R,2'R)-; L-cysteinedi-beta-naphthylamide; 30260_FLUKA; CHEBI:90428; CTK8G0521; MolPort-003-910-311; ZINC1736048; L-cystinebis[N-(2-naphthyl)amide]; AKOS024285554; N,N'-dinaphthalen-2-yl-L-cystinamide; L-cystinebis[N-(beta-naphthyl)amide]; FT-0633513; A805446; 3,3'-Dithiobis[(R)-2-amino-N-(2-naphthalenyl)propanamide]; (2R)-2-amino-3-[[(2R)-2-amino-3-(2-naphthalenylamino)-3-oxopropyl]disulfanyl]-N-(2-naphthalenyl)propanamide; (2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; (2R)-2-amino-3-{[(2R)-2-amino-2-[(naphthalen-2-yl)carbamoyl]ethyl]disulfanyl}-N-(naphthalen-2-yl)propanamide; (2R)-2-azanyl-3-[[(2R)-2-azanyl-3-(naphthalen-2-ylamino)-3-oxidanylidene-propyl]disulfanyl]-N-naphthalen-2-yl-propanamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of cystine-di-beta-naphthylamide in scientific research?
A1: Cystine-di-beta-naphthylamide (CysNA) serves as a substrate to determine the activity of enzymes like cystine aminopeptidase, also known as oxytocinase. [, , , , , , , , ] This enzyme is of particular interest in pregnancy research due to its potential role in regulating uterine contractions and blood flow. [, ]
Q2: How does cystine-di-beta-naphthylamide help in understanding enzyme activity?
A2: When cystine-di-beta-naphthylamide is hydrolyzed by cystine aminopeptidase, it releases beta-naphthylamine. [, , ] The amount of beta-naphthylamine released can be quantified, providing a direct measurement of the enzyme's activity.
Q3: How does pregnancy affect cystine aminopeptidase activity as measured by cystine-di-beta-naphthylamide hydrolysis?
A4: Studies using cystine-di-beta-naphthylamide as a substrate show that cystine aminopeptidase activity significantly increases in serum during pregnancy. [, , , ] This rise is attributed to the placental origin of the enzyme. [, ] Furthermore, researchers observed a correlation between abnormal changes in cystine aminopeptidase activity during the first trimester and spontaneous abortion. []
Q4: Beyond pregnancy, are there other areas of research where cystine-di-beta-naphthylamide is utilized?
A5: Cystine-di-beta-naphthylamide is also employed in studying the venom of the Bothrops jararaca snake. [] Researchers found that the snake's plasma can hydrolyze cystine-di-beta-naphthylamide, indicating the presence of enzymes capable of breaking down peptides like Arg-vasotocin. [] This finding contributes to understanding the physiological processes and venom composition of this snake species.
Q5: What methods are used to separate and characterize the different enzymes that hydrolyze cystine-di-beta-naphthylamide?
A6: Researchers employ techniques like gel filtration on Sepharose 6B, CM-Sephadex chromatography, and isoelectric focusing to separate and characterize the various enzymes that can hydrolyze cystine-di-beta-naphthylamide. [, , ] These methods help to distinguish enzymes with varying molecular weights, charges, and substrate specificities.
Q6: Have researchers identified specific characteristics of enzymes that hydrolyze cystine-di-beta-naphthylamide?
A7: Yes, studies have revealed that some of these enzymes are sensitive to inhibitors like EDTA and L-methionine, while others exhibit resistance. [, , ] Furthermore, reactivation by metal ions like Co2+, Zn2+, and Ni2+ has been observed, suggesting that these enzymes might be metalloenzymes. [, ]
Q7: Are there any known variations in cystine aminopeptidase activity within the human placenta?
A8: Research suggests that different parts of the human placenta may exhibit varying levels and types of cystine aminopeptidase activity. [, ] This heterogeneity highlights the complexity of enzymatic processes within this organ and suggests the potential for specialized roles of these enzymes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




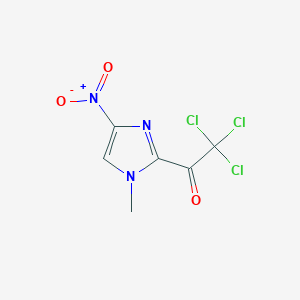
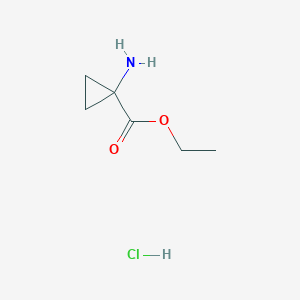

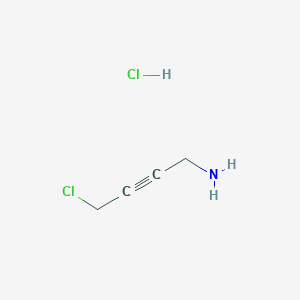


![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

